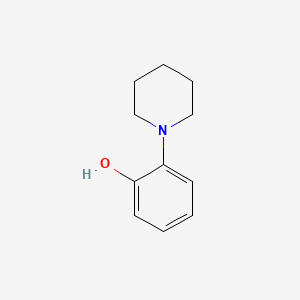

2-(Piperidin-1-yl)phenol

Vue d'ensemble

Description

2-(Piperidin-1-yl)phenol, also known as 2-Piperidin-1-ylphenol, is an organic compound belonging to the class of piperidines. It is a white solid that can be used in various scientific and industrial applications. It is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and other industrial processes. It is also used in the synthesis of various pharmaceuticals and other compounds.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Analysis : 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a related compound of 2-(Piperidin-1-yl)phenol, has been synthesized using the Petasis reaction. This compound, characterized through techniques like FT-IR, NMR, and UV-Vis spectroscopy, exhibits high antioxidant properties, suggesting potential biological activity. Theoretical data from DFT and HF methods support the experimental analysis (Ulaş, 2020).

Applications in Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives, including 2-(piperidine-1-yl)phenol variants, have shown significant inhibitive action against corrosion in metals like N80 steel in acidic environments. Techniques like electrochemical impedance spectroscopy and potentiodynamic polarization demonstrate their effectiveness as mixed-type inhibitors (Yadav et al., 2016).

Chemical Properties and Synthesis Techniques

- Chemical Properties and Synthesis : Various studies have explored the synthesis and properties of this compound derivatives. For instance, efficient one-step synthesis methods for similar compounds, like piperidin-2-yl flavonoid alkaloids, have been developed. These methods involve regioselective phenolic Mannich reactions, indicating the compound's versatility in chemical synthesis (Nguyen et al., 2011).

Potential in Drug Development

- Drug Development : The structure and activity of this compound and its derivatives have been a subject of interest in the development of new drugs. For example, a study focusing on the protective properties of the 2-(piperidine-1-yl)-ethyl (PIP) group for phenols under various conditions suggests its utility in drug formulation (Norén, 2021).

Radiation-Induced Studies

- Radiation Effects : Research on radiation-induced effects on 2-(piperidin-1-ylmethyl)phenol single crystals helps understand the compound's behavior under high-energy conditions, relevant for materials science and radiation chemistry (Usta et al., 2016).

Mécanisme D'action

Target of Action

Piperidine derivatives have been found to interact with various targets, including the activin receptor type-1 and peptidyl-prolyl cis-trans isomerase fkbp1a . These targets play crucial roles in various biological processes, including protein folding and signal transduction .

Mode of Action

Piperidine derivatives have been reported to perform several anticancer biological processes, such as ros release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Result of Action

Piperidine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Safety and Hazards

While specific safety and hazard information for “2-(Piperidin-1-yl)phenol” is not available, general precautions for handling similar compounds include avoiding dust formation, inhalation of vapour or mist, and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Piperidine derivatives, including “2-(Piperidin-1-yl)phenol”, continue to be a focus of research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, further exploration of their pharmacological applications, and the discovery of potential drugs containing the piperidine moiety .

Analyse Biochimique

Biochemical Properties

2-(Piperidin-1-yl)phenol plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to proteins like albumin, affecting its distribution in the body. These interactions are primarily hydrophobic, with the piperidine ring fitting into hydrophobic pockets of the enzymes and proteins .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors. This can lead to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the synthesis of neurotransmitters, impacting neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules. It can inhibit or activate enzymes by fitting into their active sites. This binding can lead to changes in the conformation of the enzymes, altering their activity. Additionally, the compound can affect gene expression by interacting with transcription factors, leading to changes in the production of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation or modulating neurotransmitter levels. At high doses, it can be toxic, leading to adverse effects such as liver damage or neurotoxicity. These threshold effects highlight the importance of dosage in the therapeutic use of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different biological activities, affecting the overall impact of the compound on the body. The compound can also influence metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can bind to albumin in the blood, facilitating its distribution throughout the body. It can also interact with transporters in cell membranes, affecting its uptake and localization within cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications. The compound’s activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in these compartments .

Propriétés

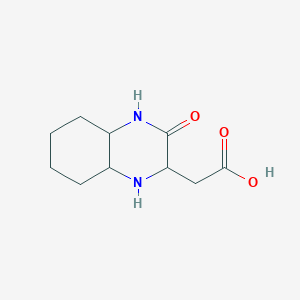

IUPAC Name |

2-piperidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXELIFPFCCGAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390776 | |

| Record name | 2-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-20-2 | |

| Record name | 2-(1-Piperidinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

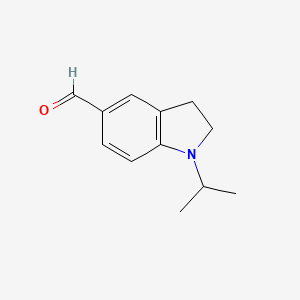

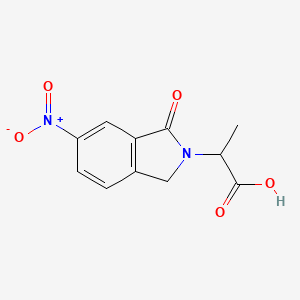

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)